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Compound of Interest

2-Methyl-6-nitro-2H-benzo[B]
[1,4]oxazin-3(4H)-one

Cat. No. B1274966

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazinone derivatives are a significant class of heterocyclic compounds that
form the core structure of many biologically active molecules and pharmaceuticals. The
development of efficient and versatile synthetic methods to access these scaffolds is of
considerable interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-
coupling reactions have emerged as a powerful tool for the construction of benzoxazinone
rings, offering high efficiency, broad functional group tolerance, and atom economy. This
document provides detailed application notes and experimental protocols for three distinct
palladium-catalyzed methods for the synthesis of benzoxazinone derivatives.

Method 1: Palladium-Catalyzed Carbonylative
Synthesis from N-(o-Bromoaryl)amides using
Paraformaldehyde

This method describes a palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using
paraformaldehyde as a solid and convenient source of carbon monoxide. This approach avoids
the handling of toxic and flammable CO gas, making it a more practical alternative for
laboratory-scale synthesis.
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Data Presentation

Table 1: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinone Derivatives

N-(o-
Entry Bromoaryl)amide Product Yield (%)
Substrate
N-(2-
_ 2-phenyl-4H-benzo[d]
1 bromophenyl)benzami i 85
[1]oxazin-4-one
de
N-(2-bromo-4- 6-methyl-2-phenyl-4H-
2 methylphenyl)benzami  benzo[d][1]oxazin-4- 82
de one
N-(2-bromo-4- 6-chloro-2-phenyl-4H-
3 chlorophenyl)benzami  benzo[d][1]oxazin-4- 78
de one
N-(2-
, 2-methyl-4H-benzol[d]
4 bromophenyl)acetami i 75
[1]oxazin-4-one
de
2-(4-
. N-(2-bromophenyl)-4- methoxyphenyl)-4H- 88
methoxybenzamide benzo[d][1]oxazin-4-
one
N-(2- 2-tert-butyl-4H-
6 bromophenyl)pivalami  benzo[d][1]oxazin-4- 70
de one

Yields are for isolated products. Reaction conditions are detailed in the protocol below.

Experimental Protocol

General Procedure for the Synthesis of 2-Substituted-4H-benzo[d][1]oxazin-4-ones:
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To an oven-dried Schlenk tube, add the N-(o-bromoaryl)amide (0.5 mmol), Pd(OAc)z (5
mol%, 5.6 mg), Xantphos (10 mol%, 28.9 mg), and K2COs (1.5 mmol, 207 mg).

Add paraformaldehyde (1.0 mmol, 30 mg) to the tube.
Evacuate and backfill the tube with argon three times.
Add anhydrous dioxane (2.0 mL) to the reaction mixture.
Stir the reaction mixture at 120 °C for 24 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter
through a pad of Celite.

Wash the Celite pad with additional ethyl acetate (3 x 10 mL).
Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl
acetate) to afford the desired benzoxazinone derivative.

Visualization
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Experimental Workflow

Combine Reactants:
N-(o-bromoaryl)amide,
Pd(OAc)2, Xantphos,
K2COs, Paraformaldehyde

Add Anhydrous Dioxane

Heat at 120°C
for 24h under Argon

Cool, Dilute with EtOAc,
Filter through Celite

Concentrate and Purify
by Column Chromatography

Isolated Benzoxazinone
Product

Click to download full resolution via product page

Caption: General experimental workflow for the carbonylative synthesis.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b1274966?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Method 2: Palladium-Catalyzed Aerobic Oxidative
Coupling of Anthranilic Acids and Isocyanides

This protocol details the synthesis of 2-aminobenzoxazinones through an aerobic oxidative
coupling of readily available anthranilic acids and isocyanides, catalyzed by palladium.[2][3]
This method is notable for its use of molecular oxygen as the terminal oxidant, which results in
water as the only byproduct, aligning with the principles of green chemistry.

Data Presentation

Table 2: Palladium-Catalyzed Aerobic Oxidative Coupling for 2-Aminobenzoxazinone Synthesis
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Anthranilic . .
Entry . Isocyanide Product Yield (%)
Acid
2-(tert-
N ) tert-Butyl butylamino)-4H-
1 Anthranilic acid ) i 85
isocyanide benzol[d]
[1]oxazin-4-one
5 6-chloro-2-(tert-
- tert-Butyl butylamino)-4H-
2 Chloroanthranilic ) 78
) isocyanide benzo[d]
acid )
[1]oxazin-4-one
. 6-methyl-2-(tert-
. tert-Butyl butylamino)-4H-
3 Methylanthranilic ) 82
) isocyanide benzol[d]
acid )
[1]oxazin-4-one
2-
Cyclohexyl cyclohexylamino
4 Anthranilic acid ) Y ) / (cy Y 75
isocyanide )-4H-benzold]
[1]oxazin-4-one
2-((2,1,3,3-
1,1,3,3- tetramethylbutyl)
5 Anthranilic acid Tetramethylbutyl amino)-4H- 80
isocyanide benzol[d]
[1]oxazin-4-one
7-nitro-2-(tert-
6 4-Nitroanthranilic  tert-Butyl butylamino)-4H- 65
acid isocyanide benzol[d]

[1]oxazin-4-one

Yields are for isolated products. Reaction conditions are detailed in the protocol below.

Experimental Protocol

General Procedure for the Synthesis of 2-Aminobenzoxazinones:
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 In a round-bottom flask equipped with a reflux condenser, dissolve the anthranilic acid (0.5
mmol) in dioxane (5 mL).

e Add Pd(OACc)2 (10 mol%, 11.2 mg) to the solution.
¢ Add the isocyanide (0.6 mmol) to the reaction mixture.

e Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (balloon) for 4
hours.

o After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
o Concentrate the reaction mixture under reduced pressure.

 Purify the residue by flash column chromatography on silica gel (eluting with a gradient of
ethyl acetate in heptane) to yield the pure 2-aminobenzoxazinone.

Visualization
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Caption: Simplified catalytic cycle for aerobic oxidative coupling.

Method 3: Palladium-Catalyzed Tandem Azide-
Isocyanide Cross-Coupling/Cyclization

This method provides an efficient route to 2-aminobenzoxazinone derivatives through a

palladium-catalyzed tandem reaction involving an azide-isocyanide cross-coupling followed by
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an intramolecular cyclization. This one-pot procedure is characterized by its high atom
economy and the formation of N2z as the only byproduct from the azide functionality.

Data Presentation

Table 3: Palladium-Catalyzed Tandem Azide-Isocyanide Coupling for 2-Aminobenzoxazinone
Synthesis
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2-
Azidobenzoic . .
Entry . Isocyanide Product Yield (%)
Acid
Derivative
2-(tert-
1 2-Azidobenzoic tert-Butyl butylamino)-4H- 88
acid isocyanide benzol[d]
[1]oxazin-4-one
] 6-methyl-2-(tert-
2-Azido-5- )
) tert-Butyl butylamino)-4H-
2 methylbenzoic ) i 85
) isocyanide benzo[d]
acid )
[1]oxazin-4-one
] 6-chloro-2-
2-Azido-5- Cvelohexyl (cyclohexylami
clohex cyclohexylamino
3 chlorobenzoic ) Y ) / Y Y 82
) isocyanide )-4H-benzold]
acid )
[1]oxazin-4-one
2-((1,1,3,3-
] ) 1,1,3,3- tetramethylbutyl)
2-Azidobenzoic i
4 i Tetramethylbutyl amino)-4H- 86
aci
isocyanide benzol[d]
[1]oxazin-4-one
6,7-dimethoxy-2-
2-Azido-4,5- (tert-
) ~ tert-Butyl )
5 dimethoxybenzoi i butylamino)-4H- 80
) isocyanide
c acid benzol[d]
[1]oxazin-4-one
2-
6 2-Azidobenzoic Benzyl (benzylamino)-4 75
acid isocyanide H-benzol[d]

[1]oxazin-4-one

Yields are for isolated products. Reaction conditions are detailed in the protocol below.
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Experimental Protocol

General Procedure for the Synthesis of 2-Aminobenzoxazinones:

» To a screw-capped vial, add the 2-azidobenzoic acid derivative (0.3 mmol), Pdz(dba)s (2.5
mol%, 6.9 mg), and PPhs (10 mol%, 7.9 mg).

o Evacuate and backfill the vial with argon three times.

¢ Add anhydrous toluene (1.5 mL) followed by the isocyanide (0.36 mmol).

e Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

 After cooling to room temperature, concentrate the mixture under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to obtain the desired 2-aminobenzoxazinone.

Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Palladium-
Catalyzed Synthesis of Benzoxazinone Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1274966#palladium-catalyzed-
synthesis-of-benzoxazinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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